molecular formula C22H22BrN3O4 B11569646 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11569646
M. Wt: 472.3 g/mol
InChI Key: NRZAMYVBJBRHSU-UHFFFAOYSA-N
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Description

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

The synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves multiple steps.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization to form various ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For example, 2-amino-5-bromobenzoic acid and 2-amino-7-hydroxy-4H-chromene-3-carbonitrile are related compounds with distinct substituents that influence their reactivity and applications .

Properties

Molecular Formula

C22H22BrN3O4

Molecular Weight

472.3 g/mol

IUPAC Name

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C22H22BrN3O4/c1-12-8-18-20(22(27)26(12)11-14-4-3-7-29-14)19(16(10-24)21(25)30-18)15-9-13(23)5-6-17(15)28-2/h5-6,8-9,14,19H,3-4,7,11,25H2,1-2H3

InChI Key

NRZAMYVBJBRHSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4CCCO4

Origin of Product

United States

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